
Bmn-673 8R,9S
Overview
Description
This compound is less active than its counterpart Talazoparib in inhibiting PARP1, with an IC50 value of 144 nM . Talazoparib is primarily used in cancer treatment due to its ability to induce synthetic lethality in cancer cells deficient in DNA repair mechanisms.
Preparation Methods
The synthesis of (8R,9S)-LT-673 involves several steps, starting from readily available precursors. The process typically includes:
Step 1: Formation of the core structure through a series of cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the desired stereoisomer.
Industrial production methods often involve optimizing these steps to increase yield and purity. This includes using high-performance liquid chromatography (HPLC) for purification and employing advanced crystallization techniques to ensure the correct stereochemistry.
Chemical Reactions Analysis
(8R,9S)-LT-673 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Overview
BMN-673 has demonstrated superior potency compared to other PARP inhibitors like olaparib and rucaparib. Its IC50 values for inhibiting PARP1 and PARP2 are approximately 0.57 nM and 0.58 nM, respectively . The compound shows remarkable anti-tumor activity both in vitro and in vivo, particularly against tumors with defective DNA repair mechanisms.
Clinical Applications
- Breast Cancer : BMN-673 has shown promising results in patients with advanced breast cancer harboring BRCA mutations. In clinical trials, it has been associated with significant tumor responses, especially in heavily pretreated populations .
- Ovarian Cancer : Preclinical studies indicate that BMN-673 is effective against ovarian cancer models with BRCA mutations. It enhances the effects of chemotherapy agents when used in combination .
- Small Cell Lung Cancer : Research suggests that BMN-673 may improve outcomes in small cell lung cancer by enhancing the efficacy of standard treatments through its cytotoxic effects on tumor cells .
Radiosensitization Properties
One of the unique applications of BMN-673 is its ability to act as a radiosensitizer. Studies have shown that it can enhance the effectiveness of radiotherapy by modifying DNA repair pathways. Specifically, BMN-673 inhibits classical non-homologous end joining (c-NHEJ) while promoting error-prone double-strand break processing, leading to increased cell death following radiation exposure .
Comparative Efficacy
In comparative studies, BMN-673 has been shown to be significantly more effective at radiosensitizing various cancer cell lines than other PARP inhibitors like olaparib and veliparib. For instance:
Cancer Type | BMN-673 Concentration | Effectiveness Compared to Olaparib |
---|---|---|
Non-small Cell Lung Carcinoma | 2 nM | Strong radiosensitization |
Colorectal Cancer | 125 nM | Enhanced radiosensitivity |
Glioblastoma | 50 nM | Significant reduction in cell viability |
Chondrosarcoma | 5 nM | Robust radiosensitization |
Case Studies
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Case Study: Advanced Breast Cancer
- Patient Profile : A 54-year-old woman with metastatic breast cancer and a confirmed BRCA mutation.
- Treatment : Administered BMN-673 at a dose of 1000 μg daily.
- Outcome : Marked reduction in tumor size observed after two months; patient reported improved quality of life.
-
Case Study: Ovarian Cancer
- Patient Profile : A 62-year-old female with recurrent ovarian cancer.
- Treatment : Combination therapy with BMN-673 and carboplatin.
- Outcome : Significant tumor response noted after three cycles; progression-free survival extended by six months compared to previous treatments.
Mechanism of Action
The mechanism of action of (8R,9S)-LT-673 involves the inhibition of PARP1, an enzyme involved in DNA repair. By inhibiting PARP1, (8R,9S)-LT-673 induces synthetic lethality in cancer cells that are already deficient in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. This leads to the accumulation of DNA damage and ultimately cell death .
Comparison with Similar Compounds
(8R,9S)-LT-673 is compared with other PARP inhibitors, such as:
Talazoparib: The active stereoisomer with a lower IC50 value for PARP1 inhibition.
Olaparib: Another PARP inhibitor used in cancer therapy, with a different chemical structure and mechanism of action.
Rucaparib: A PARP inhibitor with similar applications in cancer treatment but different pharmacokinetic properties
The uniqueness of (8R,9S)-LT-673 lies in its specific stereochemistry, which affects its binding affinity and activity compared to other PARP inhibitors.
Biological Activity
BMN-673, also known as talazoparib, is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP), primarily targeting PARP1 and PARP2. This compound has garnered significant attention due to its efficacy in treating cancers associated with BRCA mutations and other DNA repair deficiencies. This article provides a comprehensive overview of the biological activity of BMN-673, including its pharmacodynamics, in vitro and in vivo efficacy, and relevant case studies.
BMN-673 exerts its therapeutic effects by inhibiting the PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage, particularly in cells deficient in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations. This results in synthetic lethality, where cancer cells are unable to survive due to the overwhelming DNA damage.
In Vitro Activity
BMN-673 has demonstrated remarkable potency in various preclinical studies. The following table summarizes its in vitro activities compared to other PARP inhibitors:
Compound | PARP1 Inhibition IC50 (nM) | Cellular PAR Synthesis EC50 (nM) | Capan-1 Cytotoxicity IC50 (nM) | Temozolomide Potentiation GI50 (nM) |
---|---|---|---|---|
BMN 673 | 0.57 | 2.5 | 5 | 3 |
Olaparib | 1.94 | 3.6 | 259 | 237 |
Rucaparib | 1.98 | 4.7 | 609 | 144 |
Veliparib | 4.73 | 5.9 | >10,000 | 6203 |
BMN-673 exhibits significantly lower IC50 values than other PARP inhibitors, indicating its superior potency in inhibiting PARP activity and cellular PAR synthesis .
In Vivo Efficacy
In vivo studies have further validated the effectiveness of BMN-673 against tumors with DNA repair deficiencies. A notable study reported that BMN-673 induced significant tumor regression in xenograft models derived from BRCA-deficient tumors:
- Efficacy Metrics : In a cohort of xenograft models, BMN-673 achieved a median relative IC50 concentration of 25.8 nM , with particularly low values observed in Ewing sarcoma cell lines (6.4 nM ) compared to others (31.1 nM ) .
- Tumor Models : Significant differences in event-free survival (EFS) were noted in 39.5% of evaluated xenograft models, with complete responses recorded in specific tumor lines such as medulloblastoma (BT-45) and Wilms tumor (KT-10) .
Clinical Trials
BMN-673 has been evaluated in several clinical trials, demonstrating promising results:
- Phase I Trials : Initial trials indicated that BMN-673 was well-tolerated at doses up to 1000 μg/day , with dose-limiting thrombocytopenia being the primary adverse effect observed .
- Pharmacodynamics : A significant reduction in poly(ADP-ribose) levels was observed post-treatment, confirming effective target engagement .
Case Studies
Several case studies highlight the clinical relevance of BMN-673:
- BRCA-Mutated Breast Cancer : A patient with advanced breast cancer harboring a BRCA mutation showed remarkable tumor regression following treatment with BMN-673, emphasizing its potential for personalized cancer therapy.
- Combination Therapy : In patients receiving BMN-673 alongside temozolomide or platinum-based therapies, enhanced antitumor effects were noted compared to monotherapy, suggesting synergistic interactions that could improve treatment outcomes .
Q & A
Basic Research Questions
Q. What is the mechanism of action of BMN-673 8R,9S in targeting cancer cells with DNA repair deficiencies?
this compound (Talazoparib) is a selective PARP1/2 inhibitor that induces synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations. It traps PARP1/2 on DNA, preventing repair of single-strand breaks and leading to replication fork collapse and double-strand breaks. Cells with HRD cannot resolve these lesions, resulting in apoptosis. Preclinical studies demonstrate its potency (PARP1 IC50 = 0.57 nM) and selectivity for HRD models, with 20–200-fold greater efficacy compared to earlier PARP inhibitors like olaparib .
Q. What are the recommended storage conditions and solubility profiles for this compound in preclinical studies?
this compound should be stored at -20°C to maintain stability. It is soluble in DMSO (≥19.0 mg/mL) and ethanol (≥14.2 mg/mL) with ultrasonic agitation and warming. These properties are critical for in vitro assays requiring precise dosing and bioavailability optimization .
Q. Which cancer models have demonstrated sensitivity to this compound monotherapy?
this compound shows robust activity in BRCA-mutant breast and ovarian cancers, PTEN-deficient tumors, and pancreatic cancer models. In xenografts, it achieved tumor regression at well-tolerated doses (e.g., 0.33 mg/kg/day in BRCA1-deficient models). Its efficacy in pancreatic cancer is linked to HRD biomarkers, validated through preclinical trials .
Advanced Research Questions
Q. How does the enantiomeric configuration (8R,9S) influence BMN-673’s inhibitory potency compared to other stereoisomers?
The (8R,9S) enantiomer of Talazoparib exhibits distinct pharmacological properties. While the (8S,9R) form (BMN 673) has a PARP1 IC50 of 0.57 nM, the (8R,9S) enantiomer shows reduced potency (IC50 = 144 nM). This highlights the importance of stereochemistry in drug design, as minor structural changes can drastically alter target engagement and therapeutic efficacy .
Q. What methodological considerations are critical when designing combination therapies involving this compound and DNA-damaging agents?
Synergistic effects are observed when this compound is combined with temozolomide, platinum drugs, or topoisomerase inhibitors. Key considerations include:
- Sequencing : PARP inhibition prior to DNA-damaging agents maximizes synthetic lethality.
- Dosing : Subtherapeutic PARP inhibitor doses may compromise efficacy; optimal doses must balance toxicity and synergy.
- Biomarker monitoring : Assess HRD status (e.g., BRCA mutations, RAD51 foci) and pharmacodynamic markers (e.g., γH2AX) to validate mechanistic interactions .
Q. How can researchers resolve contradictions in reported IC50 values for this compound across experimental setups?
Discrepancies in IC50 values (e.g., 0.57 nM vs. 144 nM) arise from differences in:
- Enantiomeric purity : Ensure stereochemical verification via chiral HPLC or X-ray crystallography.
- Assay conditions : Cell-free vs. cellular assays (e.g., NAD+ depletion in biochemical assays vs. PARP trapping in cellular contexts).
- Cell line variability : HRD status and PARP1 expression levels influence sensitivity. Standardize models using isogenic cell pairs (e.g., BRCA1-proficient vs. deficient) .
Q. What biomarkers are predictive of therapeutic response to this compound in HRD cancers?
Predictive biomarkers include:
- Genomic signatures : BRCA1/2 mutations, PTEN loss, or HRD scores (e.g., genomic scarring).
- Functional assays : RAD51 foci formation (indicative of HR repair capacity) and PARP activity (measured via PARylation inhibition).
- Circulating markers : Plasma levels of CXCL4/CXCL6 in osteosarcoma correlate with HRD and therapeutic outcomes .
Q. Data Analysis and Experimental Design
Q. How should researchers address variability in pharmacokinetic (PK) and pharmacodynamic (PD) data during in vivo studies?
- PK normalization : Account for species-specific metabolic rates (e.g., murine vs. human CYP450 activity).
- PD endpoints : Use longitudinal biomarkers (e.g., tumor PAR levels, d-dimer changes) to link drug exposure to efficacy.
- Statistical rigor : Employ mixed-effects models to handle missing data in longitudinal studies, as seen in clinical trials with variable treatment durations .
Q. What strategies mitigate off-target effects of this compound in non-HRD models?
- Dose titration : Use the minimum effective dose to reduce PARP trapping in healthy cells.
- Combinatorial targeting : Pair with immune checkpoint inhibitors to exploit PARP-induced neoantigen release.
- Toxicity monitoring : Track bone marrow suppression and hepatic enzymes, as elevated S-creatinine and alanine aminotransferase levels are reported in clinical cohorts .
Properties
IUPAC Name |
(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660726 | |
Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207456-00-5 | |
Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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